molecular formula C16H20N4O2 B7137807 N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide

Cat. No.: B7137807
M. Wt: 300.36 g/mol
InChI Key: RTTUETNUOMOHNF-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide is a synthetic organic compound that features a unique combination of imidazole, pyridine, and oxolane moieties

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(4-3-13-5-9-22-11-13)19-10-14-2-1-6-18-16(14)20-8-7-17-12-20/h1-2,6-8,12-13H,3-5,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTUETNUOMOHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole-pyridine intermediate: This step involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Alkylation: The intermediate is then alkylated using a suitable alkylating agent such as 3-bromopropanol to introduce the oxolane ring.

    Amidation: Finally, the alkylated product undergoes amidation with a suitable amine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to metal ions or enzyme active sites, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-pyridin-3-ylmethyl)-3-(oxolan-3-yl)propanamide]
  • N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(tetrahydrofuran-3-yl)propanamide

Uniqueness

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(oxolan-3-yl)propanamide is unique due to the presence of both imidazole and pyridine rings, which provide a versatile platform for chemical modifications and interactions with biological targets. The oxolane ring further enhances its chemical stability and solubility, making it a valuable compound for various applications.

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